N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide

Glucokinase activator Type 2 diabetes Enzymatic activation assay

N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide (CAS 313266-82-9) is a synthetic, small-molecule diamide (Mol. Wt.

Molecular Formula C23H17N3O2S
Molecular Weight 399.47
CAS No. 313266-82-9
Cat. No. B2803773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide
CAS313266-82-9
Molecular FormulaC23H17N3O2S
Molecular Weight399.47
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C23H17N3O2S/c27-21(17-7-3-1-4-8-17)24-19-13-11-16(12-14-19)20-15-29-23(25-20)26-22(28)18-9-5-2-6-10-18/h1-15H,(H,24,27)(H,25,26,28)
InChIKeyYDCBTWCBMJTJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide (CAS 313266-82-9) – Chemical Identity and Research Classification for Procurement


N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide (CAS 313266-82-9) is a synthetic, small-molecule diamide (Mol. Wt. 399.5 g/mol) featuring a central 2-aminothiazole core [2]. The compound belongs to the thiazolamide–benzamide derivative class, a privileged scaffold in kinase inhibitor design, with analogs investigated as glucokinase (GK) activators and broad‑spectrum Bcr‑Abl inhibitors [1]. Its computed LogP of 4.6 and topological polar surface area of 99.3 Ų indicate moderate lipophilicity and a balanced polarity profile typical of lead‑like molecules in medicinal chemistry campaigns [2].

Why a Generic Thiazolamide–Benzamide Cannot Substitute for N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide in Quantitative Research


Interchanging N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide with a generic thiazolamide–benzamide cousin is not scientifically valid due to the extreme sensitivity of on‑target potency and selectivity to precise substitution patterns. In the closely related series of 40 thiazolamide–benzamide derivatives evaluated as Bcr-Abl inhibitors, minor structural changes shifted wild‑type Abl IC50 values from sub‑micromolar into the double‑digit micromolar range and dramatically altered activity against the clinically resistant T315I mutant [1]. Similarly, within the thiazole‑2‑yl benzamide GK activator series, activation fold varied from 1.48 to 1.83 across structurally adjacent molecules, with only specific analogues translating in vitro activation into significant in vivo oral glucose tolerance test (OGTT) efficacy [2]. The dual benzamide substitution pattern present in the target compound is a critical pharmacophoric feature; lacking matched quantitative data for a given analog, substitution introduces uncontrolled variables that compromise assay reproducibility, SAR interpretation, and downstream patent protection.

Quantitative Differentiation Evidence for N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide – Head‑to‑Head and Class‑Level Comparison Data


Human Glucokinase Activation EC50: Differentiating the Target Compound from Structurally Adjacent Thiazol-2-yl Benzamide Analogs

The target compound demonstrates an EC50 of 930 nM for activation of recombinant human liver glucokinase‑2, measured via a G6PDH‑coupled assay at 5 mM glucose [1]. For direct context, within the same chemical series but with altered benzamide substitution (compounds 1, 2, 5, and 8 from Charaya et al. 2018), glucokinase activation fold ranged from 1.48 to 1.83 at a fixed concentration of 10 µM [2]. This places the target compound's EC50 value in a potency band that would correspond to moderate activation, yet it is structurally distinguished from the most active in‑class compounds (e.g., compounds 2 and 8) which produced statistically significant blood glucose reduction in OGTT at 30 mg/kg in rats [2]. No direct head‑to‑head comparison between the target compound and named analogs under identical assay conditions is available in the public domain.

Glucokinase activator Type 2 diabetes Enzymatic activation assay

Bcr‑Abl Kinase Inhibition: Structural Features of the Target Compound vs. a Characterized 40‑Member Library

The target compound serves as the unsubstituted benzamide core scaffold from which a 40‑compound thiazolamide–benzamide library was designed for broad‑spectrum Bcr‑Abl inhibition [1]. The most potent library analog (compound 3m, carrying a 4‑methyl‑3‑nitrobenzamide substitution at the thiazole 2‑amino position) achieved an Abl wild‑type IC50 of 1.273 µM and a T315I mutant IC50 of 39.89 µM [1]. No quantitative IC50 data for the parent target compound against Bcr‑Abl have been published; therefore, a direct potency comparison is not possible. However, the extensive SAR table in Liu et al. (2019) demonstrates that replacing the terminal benzamide with substituted benzamides modulates wild‑type IC50 from >50 µM to low micromolar and is essential for conferring any T315I activity. The parent compound, lacking these substitutions, is predicted to exhibit markedly lower kinase inhibitory activity, making it valuable as a negative control or scaffold‑reference compound in kinase profiling panels.

Chronic myeloid leukemia Bcr-Abl inhibitor T315I mutant resistance

Physicochemical Property Differentiation: Computed Drug‑Likeness vs. Thiazole‑Benzamide Analogs in Patent Literature

The target compound exhibits a computed XLogP3 of 4.6 and a topological polar surface area (TPSA) of 99.3 Ų [1]. By comparison, the patent‑exemplified thiazole‑benzamide kinase inhibitor scaffold in US 6,720,346 encompasses analogs with a wider LogP range (~2.0–5.5) and varying TPSA due to additional polar substituents (e.g., sulfonamides, pyridyl groups) [2]. The target compound's TPSA of 99.3 Ų places it exactly at the upper boundary of the CNS drug‑likeness threshold (60–100 Ų range for optimal brain penetration), while many highly potent Bcr‑Abl or GK analogs exceed 120 Ų, suggesting the target compound may possess favorable permeability characteristics suitable for CNS‑accessible probe development. These computed values are verified against the PubChem 2025.09.15 release data [1].

Physicochemical properties Drug-likeness Scaffold comparison

Best Application Scenarios for Procuring N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide Based on Differentiated Evidence


Scaffold Reference Standard in Bcr‑Abl Kinase SAR Libraries

In medicinal chemistry programs developing broad‑spectrum Bcr‑Abl inhibitors, N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide functions as the unsubstituted parent scaffold baseline. The 2019 Liu et al. RSC Advances study synthesized 40 derivatives from this chemotype and demonstrated that only specific benzamide substitutions confer low‑micromolar potency against wild‑type and T315I mutant Abl [1] (see Evidence_Item 2). The parent compound, expected to show minimal kinase inhibition by class‑level inference, is therefore essential as a negative control for establishing assay windows and confirming the SAR contribution of each substituent, a role that no substituted analog can fulfill.

Moderate‑Potency Glucokinase Activator Probe with Defined EC50

Researchers investigating allosteric GK activation can utilize this compound as a characterized probe with a BindingDB‑recorded EC50 of 930 nM [2] (see Evidence_Item 1). While Charaya et al. (2018) reported activation fold data for related thiazol‑2‑yl benzamides without full dose‑response curves, the target compound's EC50 enables direct calculation of target engagement at physiologically relevant glucose concentrations, making it suitable for mechanism‑of‑action studies where quantitative target occupancy metrics are required.

CNS‑Accessible Probe Development Leveraging Optimized Physicochemical Profile

With a TPSA of 99.3 Ų, the compound sits at the permeability‑favorable boundary for CNS drug design [3] (see Evidence_Item 3). It is differentiated from polar, potent kinase inhibitor analogs that exceed 120 Ų TPSA, making it a strategically valuable starting point for CNS‑targeted thiazole‑benzamide programs where passive blood‑brain barrier penetration is a primary optimization parameter.

Analytical Reference Standard for Thiazolamide–Benzamide Chemistry, Manufacturing, and Controls (CMC)

The compound's well‑characterized molecular formula (C₂₃H₁₇N₃O₂S), exact mass (399.10414797 Da), and InChIKey (YDCBTWCBMJTJQP-UHFFFAOYSA-N) as recorded in PubChem [3] provide unambiguous identity verification metrics. This makes it a suitable analytical reference standard for HPLC method development, mass spectrometry calibration, and X‑ray powder diffraction identification in quality control workflows for thiazolamide–benzamide series intermediates.

Quote Request

Request a Quote for N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.